molecular formula C12H15N3OS B3833935 S-1H-benzimidazol-2-yl diethylcarbamothioate

S-1H-benzimidazol-2-yl diethylcarbamothioate

Cat. No.: B3833935
M. Wt: 249.33 g/mol
InChI Key: FMRGSQTVFVKRAD-UHFFFAOYSA-N
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Description

S-1H-benzimidazol-2-yl diethylcarbamothioate: is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including S-1H-benzimidazol-2-yl diethylcarbamothioate, typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide, followed by alkylation with diethylamine . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of benzimidazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: S-1H-benzimidazol-2-yl diethylcarbamothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of S-1H-benzimidazol-2-yl diethylcarbamothioate involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: S-1H-benzimidazol-2-yl diethylcarbamothioate is unique due to the presence of the diethylcarbamothioate group, which imparts specific chemical and biological properties. This functional group enhances its ability to interact with biological targets and may improve its pharmacokinetic profile .

Properties

IUPAC Name

S-(1H-benzimidazol-2-yl) N,N-diethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15(4-2)12(16)17-11-13-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRGSQTVFVKRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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